1-(3,5-Difluorophenyl)ethanol

Catalog No.
S3064602
CAS No.
467223-90-1; 872181-59-4
M.F
C8H8F2O
M. Wt
158.148
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Difluorophenyl)ethanol

CAS Number

467223-90-1; 872181-59-4

Product Name

1-(3,5-Difluorophenyl)ethanol

IUPAC Name

1-(3,5-difluorophenyl)ethanol

Molecular Formula

C8H8F2O

Molecular Weight

158.148

InChI

InChI=1S/C8H8F2O/c1-5(11)6-2-7(9)4-8(10)3-6/h2-5,11H,1H3

InChI Key

UEGDJZYKJPZJAA-UHFFFAOYSA-N

SMILES

CC(C1=CC(=CC(=C1)F)F)O

Solubility

not available

1-(3,5-Difluorophenyl)ethanol is an organic compound with the molecular formula C8H8F2OC_8H_8F_2O. It features a phenolic structure where two fluorine atoms are substituted at the 3 and 5 positions of the phenyl ring. This compound is characterized by its hydroxyl group attached to the ethyl chain, which contributes to its reactivity and biological activities. The presence of fluorine atoms often enhances the compound's lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry and biochemistry.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form 3,5-difluoroacetophenone using oxidizing agents like chromic acid or pyridinium chlorochromate (PCC) .
  • Reduction: This compound can be reduced to yield 3,5-difluorophenylethane with strong reducing agents such as lithium aluminum hydride .
  • Substitution Reactions: The fluorine atoms on the phenyl ring can undergo nucleophilic substitution, leading to various substituted derivatives under specific conditions .

These reactions highlight the versatility of 1-(3,5-Difluorophenyl)ethanol in synthetic organic chemistry.

1-(3,5-Difluorophenyl)ethanol exhibits significant biological activity due to its interactions with various enzymes. It is known to interact with alcohol dehydrogenase and aldehyde dehydrogenase, which are crucial for alcohol metabolism. The fluorine substituents may enhance binding affinity to these enzymes, potentially altering their activity and stability. This compound can inhibit certain enzymatic activities by competing with natural substrates for binding sites, impacting metabolic pathways and gene expression through interactions with DNA or transcription factors .

Several methods exist for synthesizing 1-(3,5-Difluorophenyl)ethanol:

  • Reduction of 3,5-Difluoroacetophenone: A common approach involves reducing 3,5-difluoroacetophenone using reducing agents like sodium borohydride or lithium aluminum hydride. This reaction typically occurs under anhydrous conditions to prevent hydrolysis .
  • Enzymatic Processes: Industrial methods may utilize biocatalysis, such as employing carbonyl reductase from Leifsonia sp. S749 for high enantioselectivity and efficiency in converting 3,5-difluoroacetophenone into 1-(3,5-difluorophenyl)ethanol .

These synthetic routes highlight both traditional chemical methods and modern biocatalytic approaches.

The applications of 1-(3,5-Difluorophenyl)ethanol span various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting metabolic pathways involving alcohol metabolism.
  • Chemical Intermediates: It can act as a building block in the synthesis of more complex organic molecules.
  • Research Tools: Its interactions with specific enzymes make it valuable for studying enzyme kinetics and mechanisms.

Research has demonstrated that 1-(3,5-Difluorophenyl)ethanol interacts significantly with enzymes involved in alcohol metabolism. Studies indicate that this compound can influence enzyme activity through competitive inhibition. Furthermore, its structural characteristics allow it to bind effectively to active sites on enzymes, potentially altering metabolic pathways and affecting gene expression .

1-(3,5-Difluorophenyl)ethanol can be compared with several structurally similar compounds:

Compound NameStructural Differences
1-(2,4-Difluorophenyl)ethanolFluorine at positions 2 and 4
1-(3,4-Difluorophenyl)ethanolFluorine at positions 3 and 4
1-(2,5-Difluorophenyl)ethanolFluorine at positions 2 and 5
1-(2,6-Difluorophenyl)ethanolFluorine at positions 2 and 6

These compounds share a similar base structure but differ in the positioning of fluorine atoms on the phenyl ring. The unique positioning in 1-(3,5-Difluorophenyl)ethanol influences its reactivity and biological activity compared to its analogs .

XLogP3

1.6

Dates

Modify: 2023-07-24

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